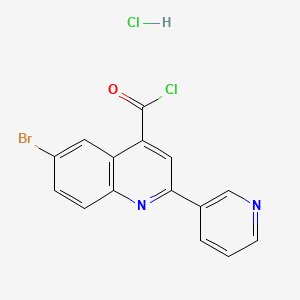

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Description

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative characterized by a pyridin-3-yl substituent at position 2 and a bromine atom at position 4. The molecule features a reactive carbonyl chloride group and exists as a hydrochloride salt, enhancing its stability for storage and handling . Key properties include:

Properties

IUPAC Name |

6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYOMHKQYGGCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is utilized as a building block for synthesizing potential therapeutic agents, particularly those targeting kinases and other enzymes. Its structure allows for the design of enzyme inhibitors and receptor ligands, which are crucial in drug discovery.

Mechanism of Action:

The compound may act by binding to specific enzymes or receptors, modulating their activity and influencing biochemical pathways related to cell proliferation and apoptosis. This interaction can be critical in developing treatments for various diseases, including cancer.

Materials Science

The compound has applications in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are leveraged in designing materials with specific conductivity and luminescence characteristics.

Mechanism of Action:

In materials science, the compound's unique structure allows it to participate in electronic transitions that are essential for efficient light emission and charge transport in semiconductor applications.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it valuable for investigating cellular processes.

Case Study:

Research has shown that derivatives of quinoline compounds exhibit antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating moderate efficacy. This suggests potential applications in developing antimicrobial agents.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves several steps optimized for yield and purity:

- Formation of the Quinoline Core: This can be achieved through methods such as Skraup synthesis.

- Bromination: The introduction of bromine at the 6-position using reagents like N-bromosuccinimide (NBS).

- Pyridine Introduction: Achieved through palladium-catalyzed cross-coupling reactions.

- Carbonyl Chloride Formation: Reacting carboxylic acids with thionyl chloride or oxalyl chloride.

- Hydrochloride Formation: Treating the compound with hydrochloric acid enhances solubility.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The compound’s structural uniqueness arises from the combination of bromine, pyridinyl, and carbonyl chloride groups. Below is a comparative analysis with key analogs:

Key Observations :

Positional Isomerism : The pyridin-4-yl analog (CAS 1332531-40-4) shares identical molecular weight and formula with the target compound but differs in the pyridine substituent’s position. This positional change can influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and solubility .

Hydrochloride Salt : The hydrochloride form enhances crystallinity and stability compared to neutral analogs, facilitating purification and storage .

Physicochemical and Reactivity Comparisons

- Reactivity : The carbonyl chloride group renders the compound highly reactive toward nucleophiles (e.g., amines, alcohols), making it a versatile intermediate for amide or ester synthesis. In contrast, the chloro-phenyl analog (CAS 1173292-30-2) lacks this reactivity at position 4, limiting its utility in coupling reactions .

- Solubility: The pyridinyl moiety improves aqueous solubility compared to purely aromatic quinoline derivatives. However, the bromine atom’s hydrophobicity may offset this effect, necessitating polar aprotic solvents (e.g., DMF, DMSO) for handling .

- Thermal Stability : Hydrochloride salts generally exhibit higher melting points than free bases. While specific data are unavailable, analogous compounds decompose at temperatures >200°C .

Research and Practical Considerations

- Handling : As a hydrochloride and acid chloride, the compound is moisture-sensitive and corrosive. Standard precautions (gloves, eye protection, inert atmosphere) are advised, akin to handling 2-chloro-6-methylpyrimidine-4-carboxylic acid .

- Availability : The compound is listed as discontinued in commercial catalogs, suggesting challenges in large-scale synthesis or niche applicability . Researchers may need to explore analogs like the pyridin-4-yl isomer (CAS 1332531-40-4) for similar functionality .

Biological Activity

Overview

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a bromine atom at the 6-position, a pyridin-3-yl group at the 2-position, and a carbonyl chloride group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is . The structural arrangement contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

-

Antimicrobial Activity :

- Studies have shown that derivatives of quinoline compounds demonstrate antimicrobial properties against various pathogens. For example, similar quinoline derivatives have been reported with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit growth.

-

Anticancer Properties :

- Quinoline derivatives have been explored for their anticancer effects. For instance, compounds within this class have displayed preferential suppression of rapidly dividing cancer cells, particularly in lung cancer models (A549 cells) .

- The specific mechanisms may involve apoptosis induction and cell cycle arrest through interactions with key regulatory proteins.

- Enzyme Inhibition :

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antimicrobial Activity : A recent investigation into quinoline derivatives found that certain analogs exhibited potent activity against Gram-positive bacteria while being inactive against Gram-negative strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

- Anticancer Research : In vitro studies demonstrated that specific quinoline derivatives showed significant antiproliferative effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Compound | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | 6-Bromo-2-(pyridin-3-yl)quinoline derivative | 0.98 | Effective against MRSA |

| Anticancer | Quinoline analogs | 3.90 | Significant suppression in A549 lung cancer cells |

| Enzyme Inhibition | Cytochrome P450 inhibitors | N/A | Alters drug metabolism |

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A general approach includes:

- Step 1 : Bromination at position 6 of the quinoline scaffold using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Introduction of the pyridin-3-yl group at position 2 via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine .

- Step 3 : Carbonyl chloride formation at position 4 using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions .

- Step 4 : Hydrochloride salt formation via treatment with HCl gas in a polar aprotic solvent.

Q. Yield Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor reaction progress with TLC or HPLC to identify intermediate bottlenecks.

- Optimize stoichiometry of coupling partners (e.g., 1.2 equivalents of pyridinyl boronic acid) to minimize unreacted starting material .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and structural integrity?

Methodological Answer : Purification :

- Perform column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate intermediates .

- For the final hydrochloride salt, recrystallize from a mixture of ethanol and diethyl ether to remove residual solvents or unreacted reagents .

Q. Characterization :

- 1H/13C NMR : Confirm regiochemistry of bromine and pyridinyl substituents. Key signals include downfield shifts for quinoline protons (δ 8.5–9.0 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) .

- ESI-MS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Identify carbonyl chloride stretch (~1800 cm⁻¹) and hydrochloride N–H vibrations (~2500 cm⁻¹) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the introduction of the pyridinyl group at position 2 of the quinoline core?

Methodological Answer : Competing reactions (e.g., debromination or over-coupling) can arise due to the electron-deficient quinoline core. Solutions include:

- Protecting Groups : Temporarily protect the quinoline nitrogen with a Boc group to reduce electron withdrawal and stabilize intermediates .

- Catalyst Tuning : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to enhance selectivity for the C2 position over other reactive sites .

- Temperature Control : Conduct coupling reactions at 60–80°C to balance reactivity and selectivity.

Case Study : highlights that using a Pd/XPhos catalyst system improved coupling efficiency for bromoquinoline derivatives by 20% compared to traditional catalysts .

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density map of the quinoline core. The bromine at C6 creates an electron-deficient site, directing nucleophilic attack to C4 (carbonyl chloride position) .

- Molecular Dynamics (MD) Simulations : Predict solvation effects on reactivity. For example, polar solvents (e.g., DMF) stabilize transition states in SNAr reactions involving the carbonyl chloride .

- SAR Analysis : Compare with analogues (e.g., 6-chloro derivatives in ) to correlate substituent effects with reaction rates .

Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Methodological Answer :

- Hygroscopicity : The hydrochloride salt is prone to moisture absorption. Store at –20°C in a desiccator with silica gel to prevent hydrolysis of the carbonyl chloride group .

- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition thresholds. notes that similar quinoline derivatives degrade above 150°C .

- Light Sensitivity : UV-Vis spectroscopy can track photodegradation. Use amber vials for long-term storage to minimize radical formation .

Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC can differentiate between quinoline C–H and pyridinyl C–H couplings .

- X-ray Crystallography : Confirm absolute configuration and detect crystallographic disorder, which may explain anomalous peak splitting .

- High-Resolution Mass Spectrometry (HRMS) : Distinguish between isobaric impurities and the target compound with ppm-level accuracy .

Q. How can researchers design biological activity assays tailored to this compound’s structural features?

Methodological Answer :

- Target Selection : Prioritize kinases or proteases, as quinoline derivatives often inhibit ATP-binding pockets. demonstrates bromoquinoline analogues as PI3K inhibitors .

- Assay Conditions :

- Use fluorescence polarization assays to monitor binding to recombinant proteins.

- Test stability in cell culture media (e.g., DMEM + 10% FBS) to ensure the hydrochloride salt does not precipitate .

- Control Experiments : Compare with non-brominated analogues to isolate the bromine’s electronic effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.